molecular formula C13H7ClF2O2 B6399932 5-Chloro-3-(3,5-difluorophenyl)benzoic acid CAS No. 1261937-95-4

5-Chloro-3-(3,5-difluorophenyl)benzoic acid

Cat. No.: B6399932
CAS No.: 1261937-95-4
M. Wt: 268.64 g/mol
InChI Key: RWWDNUZXNHVXTN-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,5-difluorophenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a chloro group at the 5-position and difluorophenyl group at the 3-position on the benzoic acid ring

Properties

IUPAC Name

3-chloro-5-(3,5-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-2-7(1-9(3-10)13(17)18)8-4-11(15)6-12(16)5-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDNUZXNHVXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689640
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-95-4
Record name 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,5-difluorophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,5-difluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and more complex aromatic compounds .

Scientific Research Applications

5-Chloro-3-(3,5-difluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,5-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and difluorophenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(3,5-difluorophenyl)benzoic acid is unique due to the combination of its chloro, difluorophenyl, and carboxylic acid groups. This combination imparts specific chemical properties and reactivity, making it valuable in various applications .

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